molecular formula C9H16O B093567 2-Isopropylcyclohexanone CAS No. 1004-77-9

2-Isopropylcyclohexanone

Cat. No.: B093567
CAS No.: 1004-77-9
M. Wt: 140.22 g/mol
InChI Key: SDJUYPUXVFDUFF-UHFFFAOYSA-N
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Description

2-Isopropylcyclohexanone is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexanone, where an isopropyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylcyclohexanone can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of isopropylcyclohexene. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Isopropylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s carbonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

2-propan-2-ylcyclohexan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SDJUYPUXVFDUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870829
Record name 2-Isopropylcyclohexan-1-one
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1004-77-9
Record name 2-(1-Methylethyl)cyclohexanone
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Record name 2-Isopropylcyclohexan-1-one
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Record name 2-Isopropylcyclohexanone
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Record name 2-isopropylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

To a suspension of 4.0 g. (13.7 mmole) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane is added, while stirring, 0.5 g. (3.5 mmole) of 2-isopropylcyclohexanol in 10 ml of dichloromethane. The resulting reaction mixture is stirred for 4 hours and then filtered through a Hirsch funnel packed with 2 cm of Celite®. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over magnesium sulfate. The drying agent is then removed and the solvent evaporated to yield a colorless oil which is distilled via Kugelrohr to yield pure 2-isopropylcyclohexanone in a typical yield of 0.425 g. which is 86% of theoretical yield.
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylcyclohexanone
Reactant of Route 2
2-Isopropylcyclohexanone
Reactant of Route 3
2-Isopropylcyclohexanone
Reactant of Route 4
2-Isopropylcyclohexanone
Reactant of Route 5
2-Isopropylcyclohexanone
Reactant of Route 6
2-Isopropylcyclohexanone
Customer
Q & A

Q1: What are the main applications of 2-Isopropylcyclohexanone in organic synthesis?

A1: this compound serves as a valuable starting material in organic synthesis. For instance, it can be oxidized to produce diosphenols, specifically 2-Hydroxy-6-isopropylcyclohex-2-enone (diosphenol) and 2-Hydroxy-3-isopropylcyclohex-2-enone (isodiosphenol) []. Additionally, it can be utilized in reactions aiming to synthesize 5-(β-hydroxyethyl)-2-isopropylcyclohexanone, a compound of interest in various chemical applications [, ].

Q2: How do alkyl substituents at the 2-position of cyclohexanone influence its catalytic hydrogenation?

A2: Research has shown that the position of alkyl substituents significantly impacts the hydrogenation of cyclohexanone derivatives. While 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone exhibit similar temperature dependencies during adsorption and hydrogenation over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, both cyclohexanone and this compound demonstrate distinct dependencies []. This suggests that the steric bulk of the isopropyl group at the 2-position might influence the interaction with the catalyst surface, ultimately affecting the reaction kinetics.

Q3: Can you elaborate on the stereochemical aspects associated with reactions involving this compound?

A3: Studies using menthone derivatives, structurally similar to this compound with an additional methyl group, highlight the role of chirality in these molecules. The helical twisting power, a crucial property in chiral molecules, is significantly higher in E-isomers compared to Z-isomers of aldol condensation products derived from menthone []. Notably, the chiral center bearing the isopropyl group plays a dominant role in determining the E-Z isomer ratio in the photostationary state []. While this research focuses on menthone derivatives, it can be inferred that similar stereochemical considerations might apply to reactions involving this compound, impacting product formation and properties.

Q4: What are the challenges associated with synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone starting from readily available materials?

A4: Synthesizing 5-(β-hydroxyethyl)-2-isopropylcyclohexanone presents several challenges. One approach, utilizing shisool (p-menth-8-en-7-ol) as a starting material, encounters difficulties due to the incomplete migration of the double bond during the synthesis process []. Another route employing myrcene and thexylborane results in a mixture of boranes, with only one undergoing successful carbonylation to yield the desired product []. These studies underscore the need for further optimization and exploration of alternative synthetic strategies to achieve a more efficient and selective synthesis of 5-(β-hydroxyethyl)-2-isopropylcyclohexanone.

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